Dodecahydrodibenzofuran

概要

説明

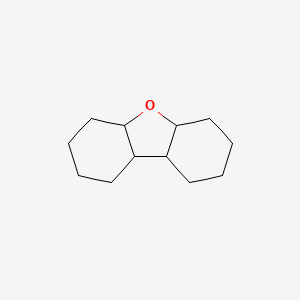

Dodecahydrodibenzofuran is a chemical compound with the molecular formula C12H20O. It is a colorless to almost colorless clear liquid with a boiling point of 259°C and a specific gravity of 1.00 at 20°C . This compound is a derivative of dibenzofuran, where the aromatic rings are fully hydrogenated, resulting in a saturated bicyclic structure.

準備方法

Dodecahydrodibenzofuran can be synthesized through the hydrogenation of dibenzofuran. The process involves the use of hydrogen gas under high pressure in the presence of a catalyst, typically platinum, palladium, or ruthenium supported on mesoporous silica (SBA-15) . The reaction conditions include elevated temperatures and pressures to ensure complete hydrogenation of the aromatic rings.

化学反応の分析

Dodecahydrodibenzofuran undergoes various chemical reactions, including:

Hydrogenation: The compound can be further hydrogenated under specific conditions to produce fully saturated hydrocarbons.

Oxidation: It can be oxidized to form various oxygenated derivatives, depending on the reagents and conditions used.

Substitution: The compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common reagents used in these reactions include hydrogen gas for hydrogenation, oxygen or peroxides for oxidation, and halogens or other electrophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

科学的研究の応用

Dodecahydrodibenzofuran has several scientific research applications, including:

Chemistry: It is used as a model compound in studies of hydrogenation and hydrodeoxygenation reactions.

作用機序

The mechanism of action of dodecahydrodibenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, its hydrogenated derivatives can act as intermediates in the hydrodeoxygenation process, where they undergo further reactions to produce fully deoxygenated hydrocarbons . The molecular targets and pathways involved in these reactions include the catalytic sites on the supported metal catalysts and the hydrogenation and deoxygenation pathways.

類似化合物との比較

Dodecahydrodibenzofuran can be compared with other similar compounds, such as:

Dibenzofuran: The parent compound, which has aromatic rings and is less hydrogenated.

Tetrahydrodibenzofuran: A partially hydrogenated derivative with some aromatic character remaining.

Hexahydrodibenzofuran: Another partially hydrogenated derivative with more hydrogenation than tetrahydrodibenzofuran but less than this compound.

The uniqueness of this compound lies in its fully hydrogenated structure, which makes it a valuable intermediate in various chemical processes and a subject of interest in scientific research.

生物活性

Dodecahydrodibenzofuran (DDBF) is a polycyclic compound that has garnered interest for its potential biological activities. As a member of the dibenzofuran family, it features significant structural complexity, which may contribute to its diverse pharmacological properties. This article explores the biological activity of DDBF, highlighting key research findings, case studies, and relevant data.

Chemical Structure and Properties

DDBF is characterized by its unique molecular structure, which can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 174.24 g/mol

- CAS Number : 100403-19-8

The compound’s structure consists of two fused benzene rings with a furan moiety, leading to potential interactions with various biological targets.

Anticancer Properties

Research indicates that DDBF exhibits anticancer activity , particularly in inhibiting the proliferation of cancer cells. A study by Ogretmen et al. (2002) demonstrated that compounds similar to DDBF could induce apoptosis in human lung adenocarcinoma cells (A549) through the modulation of ceramide metabolism, which is crucial for cell signaling and growth regulation .

Antimicrobial Activity

DDBF has also shown promising antimicrobial properties . In vitro studies have reported its effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis and death .

Neuroprotective Effects

Emerging evidence suggests that DDBF may possess neuroprotective effects . Research indicates that it can inhibit oxidative stress-induced neuronal damage, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This effect is attributed to its ability to scavenge free radicals and reduce inflammation in neural tissues .

Data Summary Table

The following table summarizes key findings related to the biological activity of DDBF:

Case Study 1: Anticancer Efficacy

In a controlled laboratory study, DDBF was administered to A549 cells at varying concentrations. The results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations (≥50 µM). The study concluded that DDBF's mechanism involved the activation of pro-apoptotic pathways and downregulation of anti-apoptotic proteins.

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays were conducted against Gram-positive and Gram-negative bacteria using DDBF. The compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 25 µg/mL. These findings support the potential application of DDBF in developing new antimicrobial therapies.

特性

IUPAC Name |

1,2,3,4,4a,5a,6,7,8,9,9a,9b-dodecahydrodibenzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h9-12H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTDNMGZRUWMVLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)C3CCCCC3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。